molecular formula C9H16O B13549418 2-(4-Methylcyclohexyl)acetaldehyde

2-(4-Methylcyclohexyl)acetaldehyde

Cat. No.: B13549418
M. Wt: 140.22 g/mol
InChI Key: JJYINMRODRODBP-UHFFFAOYSA-N
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Description

2-(4-Methylcyclohexyl)acetaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a cyclohexane ring substituted with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methylcyclohexyl)acetaldehyde can be synthesized through several methods:

    Oxidation of Alcohols: One common method involves the oxidation of 2-(4-Methylcyclohexyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Hydroformylation: Another method is the hydroformylation of 4-Methylcyclohexene, followed by hydrogenation to yield the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-(4-Methylcyclohexyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield 2-(4-Methylcyclohexyl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Condensation: Base catalysts like sodium hydroxide or acid catalysts like sulfuric acid.

Major Products

    Oxidation: 2-(4-Methylcyclohexyl)acetic acid.

    Reduction: 2-(4-Methylcyclohexyl)ethanol.

    Condensation: β-Hydroxy aldehydes or ketones.

Scientific Research Applications

2-(4-Methylcyclohexyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving aldehyde dehydrogenase enzymes.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functional group.

Mechanism of Action

The mechanism of action of 2-(4-Methylcyclohexyl)acetaldehyde involves its reactivity as an aldehyde. It can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The molecular targets and pathways involved depend on the specific reactions it participates in, such as enzyme-catalyzed oxidation or reduction processes.

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde: A simpler aldehyde with a similar functional group but lacks the cyclohexane ring.

    Benzaldehyde: Contains a benzene ring instead of a cyclohexane ring.

    Cyclohexanecarboxaldehyde: Similar structure but without the methyl substitution.

Uniqueness

2-(4-Methylcyclohexyl)acetaldehyde is unique due to the presence of both a cyclohexane ring and a methyl group, which can influence its reactivity and applications compared to simpler aldehydes like acetaldehyde or benzaldehyde.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-(4-methylcyclohexyl)acetaldehyde

InChI

InChI=1S/C9H16O/c1-8-2-4-9(5-3-8)6-7-10/h7-9H,2-6H2,1H3

InChI Key

JJYINMRODRODBP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CC=O

Origin of Product

United States

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